(1,3-Benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate (1,3-Benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15553353
InChI: InChI=1S/C13H14N2OS4/c17-13(15-5-7-16-8-6-15)19-9-18-12-14-10-3-1-2-4-11(10)20-12/h1-4H,5-9H2
SMILES:
Molecular Formula: C13H14N2OS4
Molecular Weight: 342.5 g/mol

(1,3-Benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate

CAS No.:

Cat. No.: VC15553353

Molecular Formula: C13H14N2OS4

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

(1,3-Benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate -

Specification

Molecular Formula C13H14N2OS4
Molecular Weight 342.5 g/mol
IUPAC Name 1,3-benzothiazol-2-ylsulfanylmethyl morpholine-4-carbodithioate
Standard InChI InChI=1S/C13H14N2OS4/c17-13(15-5-7-16-8-6-15)19-9-18-12-14-10-3-1-2-4-11(10)20-12/h1-4H,5-9H2
Standard InChI Key HBJBBNSRRAJFEP-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C(=S)SCSC2=NC3=CC=CC=C3S2

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s architecture combines three distinct components:

  • Benzothiazole Ring: A bicyclic system comprising a benzene ring fused to a thiazole, contributing aromatic stability and electron-deficient character .

  • Morpholine Carbodithioate: A six-membered morpholine ring substituted with a carbodithioate group (-N-C(=S)-S-\text{-N-C(=S)-S-}), which introduces nucleophilic sulfur atoms and conformational flexibility .

  • Sulfanyl-Methyl Linker: A -S-CH2-\text{-S-CH}_{2}\text{-} bridge connecting the benzothiazole and morpholine units, enhancing molecular rigidity and influencing solubility .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H14N2OS4\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{OS}_{4}
Molecular Weight342.5 g/mol
SMILESC1COCCN1C(=S)SCSC2=NC3=CC=CC=C3S2\text{C1COCCN1C(=S)SCSC2=NC3=CC=CC=C3S2}
logP (Partition Coefficient)4.03
Hydrogen Bond Acceptors6
Rotatable Bonds5

The high logP value (4.03) indicates significant lipophilicity, suggesting membrane permeability in biological systems . The presence of six hydrogen bond acceptors and a polar surface area of 20.05 Ų further influences its solubility and intermolecular interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (1,3-Benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate typically involves multi-step reactions:

  • Morpholine Carbodithioate Formation: Reacting morpholine with carbon disulfide (CS2\text{CS}_{2}) under basic conditions yields morpholine-4-carbodithioate.

  • Benzothiazole Thiol Activation: 2-Mercaptobenzothiazole is treated with a methylating agent (e.g., methyl iodide) to produce (1,3-benzothiazol-2-ylsulfanyl)methanol .

  • Coupling Reaction: The thiol intermediate is coupled with morpholine-4-carbodithioate using a dehydrating agent, forming the final product .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Carbodithioate FormationMorpholine, CS2\text{CS}_{2}, NaOH, 0–5°C75–80%
Thiol Methylation2-Mercaptobenzothiazole, CH3I\text{CH}_{3}\text{I}, K₂CO₃85%
CouplingDCC (Dicyclohexylcarbodiimide), THF, RT60–65%

The use of dicyclohexylcarbodiimide (DCC) facilitates the formation of the thioester bond, though side reactions with the carbodithioate’s sulfur atoms may reduce yields.

Reactivity and Stability

Chemical Reactivity

The compound demonstrates dual reactivity:

  • Nucleophilic Sites: The sulfur atoms in the carbodithioate and benzothiazole groups participate in substitution reactions with electrophiles (e.g., alkyl halides) .

  • Oxidative Sensitivity: Exposure to oxidizing agents (e.g., H2O2\text{H}_{2}\text{O}_{2}) oxidizes thioether linkages to sulfoxides or sulfones, altering solubility and bioactivity.

Table 3: Stability Under Environmental Conditions

ConditionStabilityObservation
Ambient TemperatureStableNo decomposition over 6 months
UV Light (300–400 nm)Moderate degradation15% loss after 48 hours
Acidic (pH 2)UnstableHydrolysis of thioester bonds
Basic (pH 10)StableNo observable changes

The compound’s stability in basic conditions contrasts with its susceptibility to acidic hydrolysis, necessitating pH-controlled storage .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: logSw=4.23\log S_{w} = -4.23, indicating poor water solubility (~0.05 mg/mL) .

  • Organic Solvents: Highly soluble in dichloromethane, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) .

Spectroscopic Data

  • NMR (1H^1\text{H}): Key signals include δ 3.60–3.75 (morpholine protons), δ 7.20–7.80 (benzothiazole aromatic protons), and δ 4.30 (sulfanyl-methyl group) .

  • Mass Spectrometry: Molecular ion peak at m/zm/z 342.5 ([M]⁺) with fragment ions at m/zm/z 177 (benzothiazole-S-CH₂⁺) and m/zm/z 165 (morpholine-carbodithioate⁺) .

ParameterRecommendation
Personal Protective EquipmentGloves, goggles, lab coat
VentilationFume hood required
DisposalIncineration or chemical neutralization

Comparative Analysis with Related Compounds

Structural Analogues

The PubChem entry for 1,3-Benzothiazol-2-ylmethyl 3-morpholin-4-ylsulfonylbenzoate (CID 2364925) shares a benzothiazole-morpholine backbone but replaces the carbodithioate with a sulfonylbenzoate group . This substitution increases molecular weight (418.5 g/mol) and logP (2.5), reducing membrane permeability compared to the carbodithioate derivative .

Future Research Directions

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Synthetic Optimization: Develop one-pot synthesis methods to improve yields.

  • Toxicological Studies: Assess chronic toxicity and environmental impact.

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